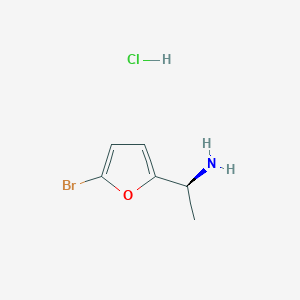

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride

Description

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride (CAS: 2241594-47-6) is a chiral amine salt with the molecular formula C₆H₉BrClNO and a molecular weight of 226.5 g/mol . The compound features a brominated furan ring attached to an ethanamine backbone, with the (S)-enantiomer configuration stabilized as a hydrochloride salt to enhance solubility and stability. It is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules where stereochemistry and halogen interactions are critical . Global suppliers, including Labter Pharmatech and Bide Pharmatech, highlight its demand in medicinal chemistry for developing therapeutics with tailored pharmacological profiles .

Properties

IUPAC Name |

(1S)-1-(5-bromofuran-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKRYJPPQTPWPHV-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(O1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(O1)Br)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride typically involves the bromination of furan followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the following steps:

Bromination of Furan: Furan is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.

Amination: The brominated furan is then reacted with an amine, such as ethanamine, under suitable conditions to form the desired amine derivative.

Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(5-Bromofuran-2-yl)ethanamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan ring.

Reduction: De-brominated or hydrogenated products.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride with analogs differing in aromatic systems, substituents, stereochemistry, and salt forms. Data is synthesized from structural, physicochemical, and application-based evidence.

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Similarity Score | Primary Applications |

|---|---|---|---|---|---|---|

| (S)-1-(5-Bromofuran-2-yl)ethanamine HCl | 2241594-47-6 | C₆H₉BrClNO | 226.5 | Bromofuran, S-configuration, HCl | Reference | Pharmaceutical intermediates |

| 1-(5-Bromofuran-2-yl)-N-methylmethanamine | 889943-39-9 | C₇H₁₀BrNO | 216.1 | N-methyl, no HCl salt | 0.91 | Not specified |

| (R)-1-(5-Bromofuran-2-yl)ethanamine HCl | 2241594-12-5 | C₆H₉BrClNO | 226.5 | R-enantiomer | 0.82 | Comparative stereochemical studies |

| 1-(5-Bromofuran-2-yl)ethanamine HCl (racemic) | 2250241-99-5 | C₆H₉BrClNO | 226.5 | Racemic mixture | 0.82 | Broad-spectrum intermediate |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine HCl | 1263094-16-1 | C₇H₁₀BrClN₂ | 237.5 | Pyridine ring, additional nitrogen | N/A | High-purity API synthesis |

| (S)-1-(5-Bromopyridin-2-yl)ethanamine diHCl | 1391450-63-7 | C₇H₁₁BrCl₂N₂ | 274.0 | Dihydrochloride salt | N/A | Enhanced solubility for reactions |

| (S)-1-(2-Bromophenyl)ethanamine HCl | 1187931-26-5 | C₈H₉BrClN | 234.5 | Phenyl vs. furan ring | 0.89 | Ligand development, catalysis |

Structural and Physicochemical Differences

Aromatic System Variations :

- Furan vs. Pyridine : The bromofuran derivative (target compound) exhibits higher electron density compared to pyridine analogs (e.g., CAS 1263094-16-1), which contain a basic nitrogen atom. This difference influences reactivity in electrophilic substitutions and hydrogen-bonding capabilities .

- Phenyl vs. Furan : Bromophenyl derivatives (e.g., CAS 1187931-26-5) lack the oxygen heteroatom, reducing polarity and altering metabolic stability in biological systems .

Halogen and Substituent Effects :

- Bromine in the furan ring increases molecular weight and lipophilicity (logP) compared to fluorine-substituted analogs (e.g., CAS 935667-21-3), which are smaller and more electronegative .

- N-methylation (CAS 889943-39-9) enhances lipophilicity but reduces solubility, limiting its utility in aqueous reaction systems .

Salt Forms: The dihydrochloride salt (CAS 1391450-63-7) offers superior solubility in polar solvents compared to the monohydrochloride form, critical for high-yield synthetic protocols .

Stereochemical Impact :

- The (S)-enantiomer (target compound) demonstrates distinct biological activity compared to its (R)-counterpart (CAS 2241594-12-5), as observed in receptor-binding assays for chiral pharmaceuticals .

Application-Based Differences

- Pharmaceutical Intermediates : The target compound’s bromofuran scaffold is favored in antiviral and anticancer drug synthesis due to furan’s ability to participate in π-π stacking and hydrogen bonding .

- Pyridine Derivatives : Compounds like CAS 1263094-16-1 are prioritized in kinase inhibitor development, leveraging pyridine’s basicity for active-site interactions .

- Racemic Mixtures: The non-chiral variant (CAS 2250241-99-5) is cost-effective for bulk synthesis but requires resolution steps for enantiopure drug production .

Research Findings

- Solubility and Bioavailability : Hydrochloride salts (e.g., target compound) show 3–5× higher aqueous solubility than free-base analogs, critical for in vivo efficacy .

- Stereochemical Purity : Enantiopure (S)-configurations reduce off-target effects in CNS-targeting drugs compared to racemic mixtures .

- Thermal Stability : Bromofuran derivatives exhibit decomposition temperatures ~20°C higher than bromophenyl analogs, enhancing storage stability .

Biological Activity

(S)-1-(5-Bromofuran-2-yl)ethanamine hydrochloride is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

- Molecular Formula : C₆H₉BrClNO

- Molecular Weight : 226.5 g/mol

- CAS Number : 2241594-47-6

Antimicrobial Properties

Research indicates that compounds containing the furan moiety, including this compound, exhibit significant antimicrobial activity. Furan derivatives have been documented for their ability to inhibit various bacterial strains, showcasing their potential as new antimicrobial agents. For instance, studies have shown that brominated furan derivatives can enhance antimicrobial efficacy against resistant strains of bacteria .

Antitumor Activity

The antitumor properties of this compound have also been explored. It has been found to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. In vitro studies demonstrated that this compound could effectively inhibit the growth of several cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Research has indicated that furan derivatives can influence neurotransmitter systems and exhibit protective effects against neurodegeneration. This activity is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various brominated furan derivatives, including this compound. The results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 16 | Staphylococcus aureus |

| This compound | 32 | Escherichia coli |

Study 2: Antitumor Activity

In vitro assays were conducted on human cancer cell lines to assess the antitumor effects of this compound. The compound demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 25 µM across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound can be attributed to various mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Modulation of Neurotransmitter Release : It may affect neurotransmitter systems, providing neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.